molecular formula C8H5Cl2FO B1500528 2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone CAS No. 299411-67-9

2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone

Cat. No. B1500528
Key on ui cas rn: 299411-67-9
M. Wt: 207.03 g/mol
InChI Key: FYZHQRGIHWWQLB-UHFFFAOYSA-N
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Patent
US07897600B2

Procedure details

Combine 2-chloro-1-(4-chloro-2-fluorophenyl)ethanone (1.5 kg, 5.44 mol), and (E)-N′-(6-chloropyridazin-3-yl)-N,N-dimethylacetimidamide (1.19 kg, 5.72 mol) in DMF (10.14 L) and heat at 120° C. for 5 h. After cooling, add water (30 L) and stir to crystallize the product. Collect the product by filtration and rinse the cake with water (2×12 L) and heptanes (2×10 L) then dry under vacuum to obtain title compound. (1.490 kg, 84.44%; mp=160° C., M+=324).
Quantity
1.5 kg
Type
reactant
Reaction Step One
Quantity
1.19 kg
Type
reactant
Reaction Step One
Name
Quantity
10.14 L
Type
solvent
Reaction Step One
Name
Quantity
30 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:6]=1[F:12])=[O:4].[Cl:13][C:14]1[N:19]=[N:18][C:17](/[N:20]=[C:21](/N(C)C)\[CH3:22])=[CH:16][CH:15]=1.O>CN(C=O)C>[Cl:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]([C:2]2[N:18]3[N:19]=[C:14]([Cl:13])[CH:15]=[CH:16][C:17]3=[N:20][C:21]=2[CH3:22])=[O:4])=[C:6]([F:12])[CH:7]=1

Inputs

Step One
Name
Quantity
1.5 kg
Type
reactant
Smiles
ClCC(=O)C1=C(C=C(C=C1)Cl)F
Name
Quantity
1.19 kg
Type
reactant
Smiles
ClC1=CC=C(N=N1)/N=C(\C)/N(C)C
Name
Quantity
10.14 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
30 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
to crystallize the product
CUSTOM
Type
CUSTOM
Details
Collect the product
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
rinse the cake with water (2×12 L) and heptanes (2×10 L)
CUSTOM
Type
CUSTOM
Details
then dry under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)C(=O)C1=C(N=C2N1N=C(C=C2)Cl)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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